![molecular formula C22H26ClN3O B5979075 2-(2-chloroisonicotinoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5979075.png)
2-(2-chloroisonicotinoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane
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Overview
Description
2-(2-chloroisonicotinoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a spirocyclic compound that has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of 2-(2-chloroisonicotinoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of various kinases, which are involved in cell signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(2-chloroisonicotinoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth of blood vessels that supply nutrients to tumors. It has also been shown to have anti-inflammatory effects, which may be useful in treating various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-chloroisonicotinoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 2-(2-chloroisonicotinoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane. One area of research is the development of more efficient synthesis methods that can produce higher yields of the compound with improved purity. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Additionally, the compound's mechanism of action and its interactions with other signaling pathways and enzymes could be further explored to better understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(2-chloroisonicotinoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane involves the reaction of 2-chloronicotinic acid with 3-methylbenzylamine to form the intermediate compound, which is then reacted with 1,3-diaminopropane to yield the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
Scientific Research Applications
2-(2-chloroisonicotinoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential as an antibacterial and antifungal agent, as well as for its ability to inhibit inflammation.
properties
IUPAC Name |
(2-chloropyridin-4-yl)-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O/c1-17-4-2-5-18(12-17)14-25-10-3-7-22(15-25)8-11-26(16-22)21(27)19-6-9-24-20(23)13-19/h2,4-6,9,12-13H,3,7-8,10-11,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGJNIZLXRHCNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC3(C2)CCN(C3)C(=O)C4=CC(=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroisonicotinoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane |
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